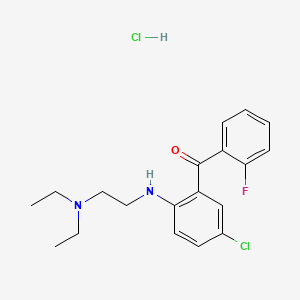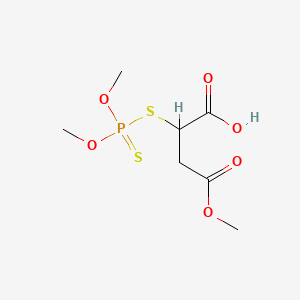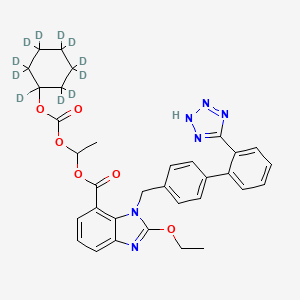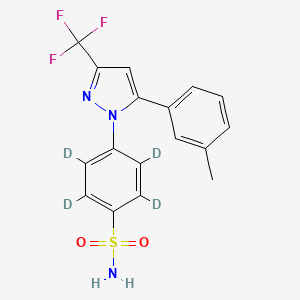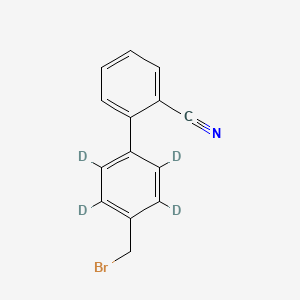
4'-Bromomethyl-2-cyanobiphenyl-d4
Vue d'ensemble
Description
4’-Bromomethyl-2-cyanobiphenyl-d4 is a deuterated analogue of 4’-Bromomethyl-2-cyanobiphenyl. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of 4’-Bromomethyl-2-cyanobiphenyl-d4 is C14H6D4BrN, and it has a molecular weight of 276.16 . This compound is primarily used in scientific research, particularly in studies involving protein-binding and receptor interactions.
Méthodes De Préparation
The synthesis of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves several steps:
Starting Material: The synthesis begins with 2-cyano-4-methylbiphenyl.
Bromination: The methyl group is brominated using a brominating agent such as dibromo hydantoin in the presence of a radical initiator.
Deuteration: The brominated intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium. This step may involve the use of deuterated reagents and solvents.
Crystallization: The final product is obtained by crystallization from the reaction mixture.
Analyse Des Réactions Chimiques
4’-Bromomethyl-2-cyanobiphenyl-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines under appropriate conditions.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Major products formed from these reactions include substituted biphenyl derivatives, aldehydes, carboxylic acids, and amines .
Applications De Recherche Scientifique
4’-Bromomethyl-2-cyanobiphenyl-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in protein-binding studies to investigate interactions with receptors and enzymes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves its interaction with molecular targets such as receptors and enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4’-Bromomethyl-2-cyanobiphenyl-d4 can be compared with other similar compounds, such as:
4’-Bromomethyl-2-cyanobiphenyl: The non-deuterated analogue, which has similar chemical properties but different isotopic composition.
4’-Methyl-2-cyanobiphenyl: Lacks the bromine atom, resulting in different reactivity and applications.
4’-Bromomethylbiphenyl-2-carbonitrile: Another analogue with slight structural variations affecting its chemical behavior.
The uniqueness of 4’-Bromomethyl-2-cyanobiphenyl-d4 lies in its deuterated nature, which provides advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIEVAMVPCZNA-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C2=CC=CC=C2C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181453 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420880-42-7 | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420880-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

